molecular formula C20H40O2 B038418 2-Ethylhexyl laurate CAS No. 20292-08-4

2-Ethylhexyl laurate

Cat. No. B038418
M. Wt: 312.5 g/mol
InChI Key: LWLRMRFJCCMNML-UHFFFAOYSA-N
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Patent
US07795193B2

Procedure details

2-ethylhexyl laurate was prepared by esterification reaction between lauric acid and 2-ethylhexanol in the presence of p-toluenesulfonic acid as a catalyst, and subsequent steps for recovery of unreacted 2-ethylhexanol, neutralization, washing with hot water, and dehydration.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:14])(=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[CH2:15]([CH:17]([CH2:20][CH2:21][CH2:22][CH3:23])[CH2:18]O)[CH3:16]>C1(C)C=CC(S(O)(=O)=O)=CC=1>[C:1]([O:14][CH2:18][CH:17]([CH2:15][CH3:16])[CH2:20][CH2:21][CH2:22][CH3:23])(=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(CO)CCCC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
subsequent steps for recovery of unreacted 2-ethylhexanol, neutralization, washing with hot water, and dehydration

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCC)(=O)OCC(CCCC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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